molecular formula C19H14Cl2FN3O3S B2951458 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 1007550-64-2

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2951458
CAS No.: 1007550-64-2
M. Wt: 454.3
InChI Key: CHBGUQWQGCPTOF-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dichlorophenoxy group and a 4-fluorophenylacetamide moiety. Characterization typically employs FT-IR, NMR, and LCMS to confirm structural integrity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O3S/c20-11-1-6-17(15(21)7-11)28-8-18(26)23-19-14-9-29(27)10-16(14)24-25(19)13-4-2-12(22)3-5-13/h1-7H,8-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGUQWQGCPTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The dichlorophenoxy and fluorophenyl groups are then introduced via substitution reactions, often using reagents such as chlorinating agents and fluorinating agents under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. For example:

R NHCO R +H2OR NH2+R COOH\text{R NHCO R }+\text{H}_2\text{O}\rightarrow \text{R NH}_2+\text{R COOH}

Evidence :

  • Analogous compounds, such as N-(2-sulfanylethyl)acetamide derivatives, undergo hydrolysis to yield thiol-containing byproducts .

  • The presence of electron-withdrawing substituents (e.g., dichlorophenoxy) may slow hydrolysis compared to simpler acetamides .

Reaction ConditionsProducts IdentifiedSource
Acidic (HCl, 80°C)2-(2,4-Dichlorophenoxy)acetic acid ,
Alkaline (NaOH, reflux)Free amine + acetic acid

Electrophilic Substitution on Aromatic Rings

The 4-fluorophenyl and 2,4-dichlorophenoxy groups are electron-deficient aromatic systems, favoring electrophilic substitution at specific positions:

  • Fluorophenyl ring : Likely nitration or sulfonation at the para position relative to fluorine.

  • Dichlorophenoxy ring : Halogenation at the remaining unsubstituted positions (e.g., C5 or C6).

Evidence :

  • Fluorinated aromatic systems resist electrophilic attack due to fluorine’s electron-withdrawing effect, but meta-directing behavior is observed in related analogs .

  • Dichlorophenoxy derivatives undergo halogen exchange under catalytic conditions .

Redox Reactions Involving the Thieno-Pyrazol Core

The thieno[3,4-c]pyrazol-5-one moiety may participate in redox processes:

  • Reduction : The ketone group (C=O) can be reduced to a secondary alcohol (C-OH) using agents like NaBH₄.

  • Oxidation : Thiophene sulfur may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂) .

Evidence :

  • Similar thieno-pyridinone systems show reversible redox behavior in electrochemical studies .

  • Pyrazolone derivatives are known to form stable radicals upon oxidation .

Reaction TypeReagentsObserved TransformationSource
ReductionNaBH₄, EtOHC=O → C-OH
OxidationH₂O₂, AcOHThiophene-S → S=O or O=S=O

Nucleophilic Aromatic Substitution (NAS)

The 2,4-dichlorophenoxy group may undergo NAS at chlorine positions. For example:

Ar Cl+NuAr Nu+Cl\text{Ar Cl}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{Cl}^-

Evidence :

  • Dichlorophenoxy compounds react with amines or alkoxides to form substituted derivatives, as seen in herbicide-related studies .

NucleophileConditionsProductSource
MethoxideK₂CO₃, DMF, 60°C2,4-Dimethoxyphenoxyacetamide
AnilineCuCl₂, DMSO, refluxN-Aryl substituted derivative

Cycloaddition and Ring-Opening Reactions

The thieno-pyrazol core may engage in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride). Additionally, ring-opening under acidic conditions could yield linear thiophene derivatives.

Evidence :

  • Thieno-pyridinone analogs participate in Diels-Alder reactions due to their conjugated diene system .

  • Pyrazolone rings are prone to acid-catalyzed cleavage .

Photochemical Reactivity

The dichlorophenoxy group is known to undergo photodechlorination under UV light, producing dechlorinated byproducts .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural motifs, molecular properties, and biological relevance:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights Reported Bioactivity Reference(s)
Target Compound : 2-(2,4-Dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazole 2,4-Dichlorophenoxy; 4-fluorophenylacetamide ~450 (estimated*) Not explicitly reported; likely cyclization Hypothesized insecticidal/antimicrobial activity -
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl; pyridinyl; dichlorophenylacetamide 490.79 Suzuki coupling; nucleophilic substitution Not reported
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole 3-Chloro-4-fluorophenyl; pyridinyl; ethyl ~428 (estimated) Thiol-ene coupling Not reported
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Quinazolinone-thiazole hybrid 4-Fluorophenyl; 4-chlorophenyl; thioacetamide ~530 (estimated) Cyclocondensation; Michael addition Antimicrobial screening pending
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl; cyano; chloroacetamide ~310 (estimated) SN2 displacement Insecticidal (Fipronil analog)

*Molecular weight estimated based on analogous structures.

Key Structural and Functional Differences:

Core Heterocycle: The thieno[3,4-c]pyrazole core (target compound) offers a fused bicyclic system with enhanced rigidity compared to monocyclic triazoles or pyrazoles . This rigidity may improve target binding selectivity.

Halogenation Patterns: The 2,4-dichlorophenoxy group (target) increases lipophilicity compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ), which may influence membrane permeability. Fluorine in the 4-fluorophenyl group (target) enhances metabolic stability via reduced cytochrome P450-mediated oxidation .

Biological Relevance: Pyrazole-based acetamides (e.g., ) are linked to insecticidal activity, suggesting the target compound may share similar modes of action. Thiazole-containing analogs are under investigation for antimicrobial applications, though the target’s thienopyrazole core may offer novel bioactivity.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A dichlorophenoxy group
  • A thienopyrazole moiety
  • An acetamide functional group

The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown effectiveness against various bacterial strains. The presence of the thienopyrazole ring in the compound may enhance its antimicrobial potency due to increased lipophilicity and membrane permeability.

Anticancer Properties

Recent studies have explored the anticancer potential of thienopyrazole derivatives. In vitro assays demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells like cancer cells. Inhibition of DHODH can lead to reduced nucleotide synthesis and subsequent cell death.

Case Studies

  • In Vitro Studies : A study on similar thienopyrazole compounds showed that they effectively inhibited the growth of various tumor cell lines at micromolar concentrations. The IC50 values ranged from 1 to 5 µM, indicating potent activity.
  • Animal Models : In vivo studies using murine models have demonstrated that administration of related compounds resulted in significant tumor reduction compared to controls. This suggests potential therapeutic applications in oncology.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicological implications. Some studies have indicated that derivatives of 2,4-D can affect mitochondrial function without inducing significant oxidative stress at lower concentrations. However, higher concentrations may lead to mitochondrial dysfunction and cytotoxicity.

Research Findings Summary Table

Study Type Findings Reference
In Vitro AnticancerInhibition of cancer cell proliferation; apoptosis induction
Antimicrobial ActivityEffective against multiple bacterial strains
Enzyme InhibitionPotential DHODH inhibitor; reduced nucleotide synthesis
ToxicologyMitochondrial function affected at high concentrations

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